molecular formula C10H18O B2607664 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol CAS No. 50598-21-5

2-Ethenyl-2,5-dimethyl-4-hexen-1-ol

Cat. No.: B2607664
CAS No.: 50598-21-5
M. Wt: 154.253
InChI Key: JTJTYGUNUFOHNA-UHFFFAOYSA-N
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Description

2-Ethenyl-2,5-dimethyl-4-hexen-1-ol is an organic compound with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . It is characterized by its unique structure, which includes an ethenyl group and two methyl groups attached to a hexen-1-ol backbone. This compound is known for its applications in various fields, including chemistry and industry.

Scientific Research Applications

2-Ethenyl-2,5-dimethyl-4-hexen-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Preparation Methods

The synthesis of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethyl-4-hexen-1-ol with a suitable ethenylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-Ethenyl-2,5-dimethyl-4-hexen-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

2-Ethenyl-2,5-dimethyl-4-hexen-1-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-ethenyl-2,5-dimethylhex-4-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4,8-11)7-6-9(2)3/h5-6,11H,1,7-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJTYGUNUFOHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C)(CO)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50598-21-5
Record name 2-ethenyl-2,5-dimethylhex-4-en-1-ol
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